molecular formula C14H17N5O4 B4968540 ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE

ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE

Cat. No.: B4968540
M. Wt: 319.32 g/mol
InChI Key: BKEFLZIOSCMJFR-UHFFFAOYSA-N
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Description

ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE is a complex organic compound that features a unique structure incorporating an oxadiazole ring, an amino group, and a toluene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions or as a probe in molecular biology studies.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE involves its interaction with specific molecular targets. The oxadiazole ring and amino groups can form hydrogen bonds and other interactions with proteins or nucleic acids, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

ETHYL 2-({[(Z)-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-(4-TOLUIDINO)METHYLIDENE]AMINO}OXY)ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that other similar compounds may not, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(4-methylphenyl)carbonimidoyl]amino]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-3-21-11(20)8-22-19-14(12-13(15)18-23-17-12)16-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEFLZIOSCMJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CONC(=NC1=CC=C(C=C1)C)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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